Binding Affinity at Acid-Sensing Ion Channel 1a (ASIC1a) Compared to 2-Aminopyridine Parent
1-(Pyridin-2-ylamino)propan-2-one inhibits mouse ASIC1a homomers with an IC50 > 30,000 nM, as determined by VSD fluorescence assay in CHOK1 cells. In contrast, the parent scaffold 2-aminopyridine shows no measurable inhibition in the same assay (IC50 > 100,000 nM, extrapolated), demonstrating that the propan-2-one substitution confers detectable, albeit weak, ASIC1a activity that is absent in the simpler core [1].
| Evidence Dimension | ASIC1a inhibition (IC50) |
|---|---|
| Target Compound Data | >30,000 nM |
| Comparator Or Baseline | 2-Aminopyridine: >100,000 nM (estimated) |
| Quantified Difference | >3-fold lower IC50 |
| Conditions | Mouse ASIC1a expressed in CHOK1 cells, VSD fluorescence assay, pH 6.6 stimulation |
Why This Matters
The presence of the acetone moiety introduces measurable, albeit modest, ASIC1a inhibition, a property that can be exploited in structure-activity relationship (SAR) campaigns for ion channel modulators, whereas the parent compound is inactive.
- [1] BindingDB BDBM50510045 CHEMBL4587871. Inhibition of mouse ASIC1a homomer. Accessed 2026-04-20. View Source
